molecular formula C21H24ClNO3 B6034099 (3-chlorophenyl)[1-(3-ethoxy-4-hydroxybenzyl)-3-piperidinyl]methanone

(3-chlorophenyl)[1-(3-ethoxy-4-hydroxybenzyl)-3-piperidinyl]methanone

Cat. No. B6034099
M. Wt: 373.9 g/mol
InChI Key: NSKXDJCEPYVQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-chlorophenyl)[1-(3-ethoxy-4-hydroxybenzyl)-3-piperidinyl]methanone is a synthetic compound that belongs to the class of opioid analgesics. It is commonly known as U-47700 and has been used in scientific research for its pharmacological properties. This compound has gained popularity in recent years due to its potent analgesic effects, but it has also been associated with adverse effects.

Mechanism of Action

The mechanism of action of (3-chlorophenyl)[1-(3-ethoxy-4-hydroxybenzyl)-3-piperidinyl]methanone is similar to other opioids. It acts on the mu-opioid receptor, which is responsible for the analgesic effects. It also acts on the delta-opioid receptor, which is responsible for the sedative and anxiolytic effects.
Biochemical and Physiological Effects:
(3-chlorophenyl)[1-(3-ethoxy-4-hydroxybenzyl)-3-piperidinyl]methanone has been shown to have several biochemical and physiological effects. It has been shown to decrease pain sensitivity, increase pain tolerance, and induce sedation and anxiolysis. It has also been shown to have respiratory depression and can lead to addiction and dependence.

Advantages and Limitations for Lab Experiments

The advantages of using (3-chlorophenyl)[1-(3-ethoxy-4-hydroxybenzyl)-3-piperidinyl]methanone in lab experiments include its potent analgesic effects and its potential use in the treatment of pain and anxiety disorders. However, its adverse effects, such as respiratory depression and addiction, make it a potentially dangerous compound to work with.

Future Directions

There are several future directions for the research of (3-chlorophenyl)[1-(3-ethoxy-4-hydroxybenzyl)-3-piperidinyl]methanone. One direction is to investigate its potential use in the treatment of pain and anxiety disorders. Another direction is to study its adverse effects and develop strategies to mitigate them. Additionally, further research is needed to understand its mechanism of action and its pharmacokinetics.

Synthesis Methods

The synthesis of (3-chlorophenyl)[1-(3-ethoxy-4-hydroxybenzyl)-3-piperidinyl]methanone involves several steps. The starting material for the synthesis is 4-hydroxybenzaldehyde, which is reacted with ethyl 3-aminobenzoate to form a Schiff base. The Schiff base is then reduced to form the corresponding amine, which is further reacted with 3-chlorophenacyl chloride to form the final product.

Scientific Research Applications

(3-chlorophenyl)[1-(3-ethoxy-4-hydroxybenzyl)-3-piperidinyl]methanone has been used in scientific research for its pharmacological properties. It has been shown to have potent analgesic effects, similar to other opioids such as morphine. It has also been shown to have sedative and anxiolytic effects. These properties make it a potential candidate for the treatment of pain and anxiety disorders.

properties

IUPAC Name

(3-chlorophenyl)-[1-[(3-ethoxy-4-hydroxyphenyl)methyl]piperidin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO3/c1-2-26-20-11-15(8-9-19(20)24)13-23-10-4-6-17(14-23)21(25)16-5-3-7-18(22)12-16/h3,5,7-9,11-12,17,24H,2,4,6,10,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKXDJCEPYVQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCCC(C2)C(=O)C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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